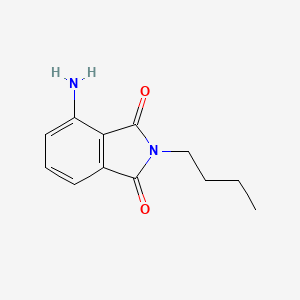

4-Amino-2-butyl-1H-isoindole-1,3(2H)-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6305-66-4 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

4-amino-2-butylisoindole-1,3-dione |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-7-14-11(15)8-5-4-6-9(13)10(8)12(14)16/h4-6H,2-3,7,13H2,1H3 |

InChI Key |

IUHSEFYSDGYUAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C2=C(C1=O)C(=CC=C2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Amino Substituted N Alkyl Isoindole 1,3 2h Diones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Amino-2-butyl-1H-isoindole-1,3(2H)-dione, the expected signals would correspond to the aromatic protons, the primary amine protons, and the protons of the N-butyl chain. The aromatic region would likely show a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The butyl group would present four distinct signals, with coupling between adjacent methylene (B1212753) groups.

Interactive Table: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (3H) | 6.8 - 7.5 | Multiplet (m) | 3H |

| Amino (-NH₂) | 5.0 - 6.0 | Broad Singlet (br s) | 2H |

| N-CH₂- (Butyl) | 3.6 - 3.8 | Triplet (t) | 2H |

| -CH₂- (Butyl) | 1.5 - 1.7 | Multiplet (m) | 2H |

| -CH₂- (Butyl) | 1.2 - 1.4 | Multiplet (m) | 2H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show 12 distinct signals, corresponding to the eight carbons of the isoindole core and the four carbons of the butyl substituent. The two carbonyl carbons of the imide ring would appear significantly downfield.

Interactive Table: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Imide Carbonyls (C=O) | 165 - 170 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-H & C-C | 110 - 135 |

| N-C H₂- (Butyl) | 38 - 42 |

| -C H₂- (Butyl, C2) | 29 - 33 |

| -C H₂- (Butyl, C3) | 19 - 23 |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key functional groups in this compound are the primary amine (-NH₂), the imide group (C=O), the aromatic ring, and the alkyl chain (C-H). The FT-IR spectrum would display characteristic absorption bands for the stretching and bending vibrations of these groups. The imide carbonyls typically show two distinct stretching bands due to symmetric and asymmetric vibrations.

Interactive Table: Key FT-IR Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Butyl) | Stretch | 2850 - 2960 | Medium-Strong |

| Imide Carbonyl (C=O) | Asymmetric Stretch | 1750 - 1790 | Strong |

| Imide Carbonyl (C=O) | Symmetric Stretch | 1680 - 1720 | Strong |

| Aromatic C=C | Stretch | 1580 - 1620 | Medium |

| Amine (N-H) | Scissoring (Bend) | 1590 - 1650 | Medium |

Mass Spectrometry (MS, ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for polar molecules. The molecular formula for this compound is C₁₂H₁₄N₂O₂, corresponding to a monoisotopic mass of approximately 218.11 Da. nih.gov In ESI-MS, the compound would typically be observed as the protonated molecular ion [M+H]⁺ at m/z 219.11.

Analysis of the fragmentation pattern provides further structural confirmation. Key fragmentation pathways would likely involve the loss of the butyl group, cleavage of the imide ring, and other characteristic breakdowns of the isoindole structure.

Interactive Table: Expected Mass Spectrometry Fragments

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₁₅N₂O₂]⁺ | 219.11 | Protonated Molecular Ion |

| [M-C₄H₈+H]⁺ | [C₈H₇N₂O₂]⁺ | 163.05 | Loss of butene (via McLafferty rearrangement) |

| [M-C₄H₉]⁺ | [C₈H₅N₂O₂]⁺ | 161.03 | Loss of butyl radical |

Chromatographic Techniques for Purity Assessment (TLC, HPLC)

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and for preliminary purity checks. For this compound, a silica gel plate would serve as the stationary phase. A mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) would be used as the mobile phase. The purity is indicated by the presence of a single spot after visualization, typically under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the quantitative purity of a non-volatile solid compound. A reverse-phase HPLC method would be most suitable, employing a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. A typical mobile phase would be a gradient of water and an organic solvent like acetonitrile, often with a small amount of an acid (e.g., trifluoroacetic acid) to improve peak shape. The purity of the compound is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

While no published crystal structure for this compound is currently available, Single-Crystal X-ray Diffraction (SC-XRD) remains the definitive technique for unambiguously determining the three-dimensional arrangement of atoms in the solid state.

Should suitable single crystals be grown, an SC-XRD analysis would provide precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice, including the crystal system and space group.

Intermolecular Interactions: The analysis would reveal non-covalent interactions, such as hydrogen bonds between the amino group of one molecule and the carbonyl oxygen atoms of a neighboring molecule. These interactions are crucial in dictating the physical properties of the solid material. For instance, in related structures like N-Butyl-4-butylamino-1,8-naphthalimide, intermolecular N—H···O hydrogen bonds are observed to connect molecules into polymeric chains, a feature that could potentially be present in the crystal structure of this compound. researchgate.net

Chemical Reactivity and Transformation Pathways of 4 Amino 2 Butyl 1h Isoindole 1,3 2h Dione and Analogues

Reactivity of the Imide Nitrogen Atom

The nitrogen atom of the imide group in 4-Amino-2-butyl-1H-isoindole-1,3(2H)-dione is generally considered to be non-nucleophilic due to the delocalization of its lone pair of electrons across the two adjacent carbonyl groups. However, it can undergo specific reactions under certain conditions.

One of the primary reactions involving the imide nitrogen is hydrolysis, which can occur under acidic or basic conditions. Alkaline hydrolysis of N-substituted phthalimides typically leads to the opening of the imide ring to form a phthalamic acid derivative. For instance, the alkaline hydrolysis of N-benzylphthalimide results in the formation of the N-benzylphthalamic acid ion. While specific studies on the hydrolysis of this compound are not extensively documented, the general mechanism for N-alkylphthalimides suggests that the N-butyl group would remain attached to the nitrogen, yielding 2-(butylcarbamoyl)-5-aminobenzoic acid upon ring opening.

The imide nitrogen can also participate in N-alkylation reactions, although this is more relevant to the synthesis of the parent compound from 4-aminophthalimide (B160930) rather than a reaction of the N-butyl derivative itself. The Gabriel synthesis, a classic method for preparing primary amines, relies on the N-alkylation of potassium phthalimide (B116566). researchgate.netacs.orgresearchgate.net This highlights the ability of the deprotonated imide nitrogen to act as a nucleophile.

| Reaction Type | Reagents and Conditions | Product Type |

| Alkaline Hydrolysis | Aqueous NaOH or KOH, heat | N-Alkylphthalamic acid |

| N-Alkylation (of parent imide) | Alkyl halide, base (e.g., K2CO3) | N-Alkylphthalimide |

Transformations of the Amino Group (e.g., further functionalization)

The primary amino group on the aromatic ring is a versatile handle for a wide range of functionalization reactions.

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org This diazonium intermediate is highly reactive and can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halides, cyano, or hydroxyl groups. While aliphatic diazonium salts are notoriously unstable, aromatic diazonium salts exhibit greater stability, allowing for their use in synthesis. nih.gov

Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction can be used to introduce a variety of acyl groups, thereby modifying the electronic and steric properties of the molecule. For example, N-acylation of L-amino acids is a well-established process. nih.gov

Alkylation: While direct N-alkylation of the amino group can be challenging to control and may lead to mixtures of primary, secondary, and tertiary amines, it is a possible transformation. More controlled alkylation can often be achieved through reductive amination.

| Transformation | Typical Reagents | Resulting Functional Group |

| Diazotization | NaNO2, HCl (aq.), 0-5 °C | Diazonium salt (-N2+) |

| Acylation | Acyl chloride or anhydride (B1165640), base | Amide (-NHCOR) |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide (-NHSO2R) |

Reactivity of the Alkyl Side Chain in Functionalization

The N-butyl side chain offers sites for functionalization, primarily through free-radical reactions.

Free-Radical Halogenation: The methylene (B1212753) groups of the butyl chain, particularly the one adjacent to the imide nitrogen (the α-position), can undergo free-radical halogenation. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light), is a classic method for the selective bromination of allylic and benzylic positions. wikipedia.org While the butyl group is not benzylic, the principles of radical stability can lead to some selectivity in halogenation.

Oxidation: The alkyl side chain can be susceptible to oxidation under strong oxidizing conditions. While specific studies on the N-butyl group of this particular molecule are limited, general methods for the oxidation of alkyl chains on aromatic systems could potentially be applied, leading to the introduction of hydroxyl or carbonyl functionalities. For instance, the oxidation of hydroxylactams derived from phthalimides to the corresponding imides is a known transformation. researchgate.netnih.gov

| Reaction | Reagents | Potential Products |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), radical initiator | Bromo-substituted butyl chain |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | Hydroxylated or carbonylated butyl chain |

Ring Transformations and Rearrangement Reactions

The isoindole-1,3-dione ring system is generally stable, but can undergo transformations under specific conditions.

Ring-Opening Reactions: As mentioned in section 4.1, the imide ring can be opened by nucleophiles such as hydroxide (B78521) ions. Other strong nucleophiles, like hydrazine (B178648), are also effective. The reaction of N-substituted phthalimides with hydrazine is a key step in the Ing-Manske procedure for the Gabriel synthesis, which liberates the primary amine and forms phthalhydrazide. cmu.edu

Synthesis of Fused Heterocycles: The inherent functionality of this compound makes it a potential precursor for the synthesis of more complex, fused heterocyclic systems. rsc.org For example, the amino group and one of the imide carbonyls could potentially participate in cyclization reactions with appropriate bifunctional reagents to build an additional ring onto the isoindole core. rsc.orglongdom.org Phthalimides can also undergo Mukaiyama-type aldol (B89426) cyclizations to form fused lactam systems. nih.gov

| Transformation Type | Key Reagents/Conditions | Resulting Structure |

| Nucleophilic Ring Opening | Hydrazine hydrate | Phthalhydrazide and primary amine |

| Cyclization Reactions | Bifunctional reagents | Fused heterocyclic systems |

Non-Covalent Interactions and Intermolecular Forces

The structure of this compound allows for a variety of non-covalent interactions that influence its physical properties and crystal packing.

Hydrogen Bonding: The molecule has both hydrogen bond donors (the N-H of the amino group) and acceptors (the carbonyl oxygens and the nitrogen of the amino group). In the solid state, these groups can participate in intermolecular hydrogen bonding, forming extended networks. nih.govnih.gov Crystal structure analyses of 4-aminophthalimide show extensive N-H···O hydrogen bonding. nih.gov The presence of the N-butyl group in this compound would likely influence the specific packing arrangement, but the fundamental hydrogen bonding motifs involving the amino and carbonyl groups would be expected to persist.

Van der Waals Forces: The non-polar butyl group will primarily interact with its surroundings through weaker van der Waals forces. These dispersion forces, although individually weak, can be collectively significant in determining the molecule's physical properties, such as melting point and solubility.

| Interaction Type | Participating Functional Groups | Significance |

| Hydrogen Bonding | Amino group (donor), Carbonyl oxygens (acceptor) | Dictates crystal packing and influences solubility |

| π-π Stacking | Aromatic ring | Contributes to crystal lattice stability |

| Van der Waals Forces | Butyl chain, aromatic ring | Influence melting point, boiling point, and solubility |

Computational Chemistry and Molecular Modeling of 4 Amino 2 Butyl 1h Isoindole 1,3 2h Dione Derivatives

Density Functional Theory (DFT) Calculations and Quantum Chemical Parameters

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like 4-Amino-2-butyl-1H-isoindole-1,3(2H)-dione and its derivatives. DFT calculations provide a theoretical framework to determine various quantum chemical parameters that are crucial for understanding the molecule's stability, reactivity, and spectroscopic signatures. researchgate.netresearchgate.net

The first step in computational analysis is typically the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For isoindole-1,3-dione derivatives, this is commonly achieved using DFT methods, such as the B3LYP functional, with basis sets like 6–31G(d,p) or 6–311++G(d,p). researchgate.net This process calculates the most stable arrangement of atoms by minimizing the energy of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, vibrational frequency calculations can be performed. These theoretical calculations predict the fundamental vibrational modes of the molecule. The results are often compared with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy to validate the computational model. researchgate.net For the isoindole-1,3-dione core, characteristic vibrational modes include C-H stretching in the aromatic ring, C=O stretching of the imide group, and C-N stretching vibrations. researchgate.net The agreement between theoretical and experimental vibrational frequencies confirms the accuracy of the optimized molecular structure. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for an Isoindole-1,3-dione Core This table contains illustrative data based on typical computational results for this class of compounds.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C-N (imide) | ~1.40 Å | |

| C-C (aromatic) | ~1.39 Å | |

| N-C (alkyl) | ~1.47 Å | |

| Bond Angle | C-N-C (imide) | ~112° |

| N-C=O | ~125° | |

| C-C-C (aromatic) | ~120° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are used to determine the energies of these orbitals (EHOMO and ELUMO). From these values, important global reactivity descriptors can be calculated, such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). researchgate.net These parameters provide a quantitative measure of the molecule's reactivity and are invaluable for predicting its behavior in chemical reactions. nih.gov

Table 2: Illustrative Electronic Properties of a this compound Derivative This table contains illustrative data based on typical computational results for this class of compounds.

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| EHOMO | - | -6.15 |

| ELUMO | - | -1.98 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.17 |

| Ionization Potential (I) | -EHOMO | 6.15 |

| Electron Affinity (A) | -ELUMO | 1.98 |

| Chemical Hardness (η) | (I - A) / 2 | 2.085 |

| Chemical Softness (S) | 1 / (2η) | 0.240 |

| Electronegativity (χ) | (I + A) / 2 | 4.065 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.96 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. dergipark.org.tr By mapping the electrostatic potential onto the electron density surface, MEP analysis identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are highly useful for predicting the sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions like hydrogen bonding. researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the carbonyl oxygen atoms and the amino group, indicating these as sites for electrophilic attack or hydrogen bond donation.

Molecules with extensive π-conjugated systems and significant charge transfer characteristics, like derivatives of this compound, are candidates for materials with non-linear optical (NLO) properties. nih.gov NLO materials are crucial for applications in optoelectronics and photonics. mdpi.com Computational methods can predict NLO properties by calculating the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netinoe.ro A high value of first-order hyperpolarizability, in particular, suggests a strong NLO response. These calculations are essential for the rational design of new organic NLO materials. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com It is a cornerstone of structure-based drug design. For derivatives of this compound, docking studies are used to explore their potential to interact with various biological targets, such as enzymes or receptors, and to elucidate their mechanism of action at a molecular level. nih.gov

Docking simulations predict the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. researchgate.net A lower binding energy generally indicates a more stable and potent interaction. mdpi.com Beyond just predicting affinity, docking reveals the specific binding mode of the ligand within the protein's active site. researchgate.net

Table 3: Representative Molecular Docking Results for a this compound Derivative Against a Hypothetical Protein Target This table contains illustrative data based on typical computational results for this class of compounds.

| Derivative | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, est.) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|---|

| Parent Compound | COX-2 | -8.5 | 2.5 µM | Tyr355, Arg120 | Hydrogen Bond |

| Leu352, Val523 | Hydrophobic (π-Alkyl) | ||||

| Trp387 | π-π Stacking | ||||

| Hydroxylated Derivative | COX-2 | -9.2 | 0.8 µM | Ser530, Tyr355, Arg120 | Hydrogen Bond |

| Leu352, Val116 | Hydrophobic (π-σ, π-Alkyl) | ||||

| Trp387 | π-π Stacking |

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The biological activity of this compound derivatives is fundamentally linked to their interactions with target macromolecules. Hydrogen bonds and hydrophobic interactions are pivotal in governing molecular recognition processes.

Hydrogen Bonding: The isoindole-1,3-dione core and its substituents offer multiple sites for hydrogen bonding. The amino group at the 4-position and the carbonyl oxygens of the dione (B5365651) ring are primary hydrogen bond acceptors and donors. Computational studies on related isoindole structures reveal a variety of hydrogen-bonding interactions, including N-H···O and C-H···O contacts, which are crucial for stabilizing the molecule's conformation within a biological target's binding site. nih.govsemanticscholar.org The protonated amino alcohol and deprotonated acid moieties in similar structures often form strong NH3+···−OOC heterosynthons. mdpi.com The strength and geometry of these bonds can be analyzed using molecular dynamics simulations, which show that hydrophilic hydrogen bond acceptor groups, like the carbonyls in the isoindole ring, have a pronounced effect on the dynamics of surrounding water molecules and potential binding partners. ibpc.fr

Interactive Table: Potential Interaction Sites in this compound

| Functional Group | Potential Interaction Type | Role in Binding |

| 4-Amino Group | Hydrogen Bond Donor/Acceptor | Specificity, anchoring |

| Isoindole Ring | π-π Stacking, Hydrophobic | Stability, affinity |

| Carbonyl Groups | Hydrogen Bond Acceptor | Specificity, orientation |

| N-butyl Group | Hydrophobic | Affinity, anchoring |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a statistical model correlating the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. nih.govmdpi.com This approach is instrumental in predicting the activity of novel derivatives and guiding synthetic efforts toward more potent compounds. mdpi.com For isoindole derivatives, QSAR models have been developed to predict activities such as antiplasmodial efficacy. nih.gov A reliable QSAR model is characterized by its statistical significance and predictive power, often evaluated by parameters like the squared correlation coefficient (r²) and the cross-validation coefficient (q²). mdpi.com

These models often reveal that biological activity depends on a combination of descriptors, which can include electronic, steric, and topological properties. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that explains the relationship between the biological activity of molecules and their 3D shape and electrostatic properties. nanobioletters.comnih.gov In a typical CoMFA study, a series of active molecules are aligned, and their steric and electrostatic fields are calculated at various grid points. These field values are then used as descriptors in a partial least squares (PLS) analysis to generate a predictive model.

The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely enhance or diminish biological activity. nanobioletters.com

Steric Maps: Green contours typically indicate areas where bulky substituents are favorable for activity, while yellow contours show regions where steric hindrance is detrimental.

Electrostatic Maps: Blue contours often mark areas where positive charges are preferred, and red contours indicate regions where negative charges would increase activity.

Statistically robust CoMFA models, indicated by high cross-validation (q²) and correlation (r²) coefficients, can be a powerful tool for designing new derivatives with improved potency. nih.govnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that complements CoMFA. nih.gov In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nanobioletters.com This provides a more comprehensive picture of the molecular features influencing biological activity. CoMSIA uses a Gaussian-type function to calculate the similarity indices at each grid point, which avoids the singularities that can occur in CoMFA calculations at atomic positions.

Like CoMFA, CoMSIA results are visualized as contour maps that guide molecular design. For example, a CoMSIA model might reveal that increasing the hydrophobicity in one region while adding a hydrogen bond donor in another could significantly boost a compound's activity. The combination of different fields often leads to highly predictive models with strong statistical validation. nih.govmdpi.com

Interactive Table: Comparison of CoMFA and CoMSIA Statistical Parameters from Representative Studies

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (Test Set) | Key Fields/Contributions | Reference |

| CoMFA | 0.530 - 0.840 | 0.903 - 0.996 | 0.694 - 0.935 | Steric, Electrostatic | nanobioletters.comnih.govmdpi.com |

| CoMSIA | 0.548 - 0.840 | 0.738 - 0.909 | 0.671 - 0.842 | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor | nanobioletters.comnih.govmdpi.com |

In Silico Pharmacokinetic and Pharmacodynamic Profiling (ADMET Prediction for Lead Identification)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction allows for the early-stage filtering of compounds that are likely to fail in later developmental phases due to poor pharmacokinetic profiles or toxicity. nih.gov

For derivatives of this compound, various computational models and software can predict key ADMET parameters:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. mdpi.com

Distribution: Predictions of plasma protein binding and blood-brain barrier (BBB) penetration help understand how a compound will be distributed throughout the body.

Metabolism: The potential for a compound to be metabolized by cytochrome P450 (CYP) enzymes is a critical prediction. Inhibition of key isoforms like CYP3A4, CYP2D6, or CYP2C9 can lead to drug-drug interactions. mdpi.com

Excretion: Properties related to renal clearance can be estimated.

Toxicity: In silico models can predict potential liabilities such as carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG channel inhibition). nih.gov

Compliance with empirical rules, such as Lipiński's Rule of Five, is also assessed to gauge the "drug-likeness" of the derivatives. mdpi.com Compounds that show a balanced profile of high predicted activity and favorable ADMET properties are prioritized for synthesis and further testing. nih.govmdpi.com

Interactive Table: Predicted ADMET Properties for a Hypothetical Isoindole-1,3-dione Derivative

| ADMET Property | Predicted Value/Classification | Implication for Drug Development |

| Human Intestinal Absorption | >90% | Good potential for oral absorption |

| Caco-2 Permeability | High | Likely to be well-absorbed |

| Blood-Brain Barrier (BBB) | Non-penetrant | Low potential for CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of specific drug-drug interactions |

| Carcinogenicity | Non-carcinogen | Favorable long-term safety profile |

| Lipinski's Rule of Five | 0 Violations | Good "drug-like" properties |

Reduced Density Gradient (RDG) and Hirshfeld Surface Analyses for Non-Covalent Interactions

To gain a deeper understanding of the intermolecular forces that govern the solid-state structure and molecular recognition of this compound derivatives, advanced computational techniques like Reduced Density Gradient (RDG) and Hirshfeld surface analysis are employed.

Hirshfeld Surface Analysis: This method provides a unique way to partition crystal space and visualize intermolecular interactions. researchgate.netnih.gov The Hirshfeld surface of a molecule is generated based on the electron distribution of the molecule in a crystal. nih.govresearchgate.net By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. researchgate.net Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting key interactions such as strong hydrogen bonds. researchgate.net

Reduced Density Gradient (RDG) Analysis: RDG is a method based on Density Functional Theory (DFT) that allows for the visualization of non-covalent interactions in real space. physchemres.org It plots the RDG versus the electron density signed by the second largest eigenvalue of the Hessian matrix. This generates surfaces that reveal different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds) appear as blue or green surfaces.

Weak van der Waals interactions are shown as green or light brown surfaces.

Strong repulsive interactions (steric clashes) are indicated by red or brown surfaces.

Together, these analyses provide a detailed qualitative and quantitative picture of the non-covalent forces that stabilize both the crystal structure and the binding of these derivatives to their biological targets. nih.govphyschemres.org

Investigation of Biological Activities and Mechanisms of Action for 4 Amino 2 Butyl 1h Isoindole 1,3 2h Dione Derivatives

Enzyme Inhibition Studies

The therapeutic potential of 4-Amino-2-butyl-1H-isoindole-1,3(2H)-dione derivatives is largely attributed to their ability to inhibit specific enzymes involved in various pathological processes. Research has focused on their effects on cholinesterases, cyclooxygenases, tyrosine kinases, and phosphodiesterases.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Derivatives of isoindoline-1,3-dione have been identified as promising inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the progression of Alzheimer's disease. A variety of structural modifications to the parent compound have yielded derivatives with significant inhibitory potencies.

For instance, a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showed moderate to significant AChE inhibitory activity, with IC50 values ranging from 0.9 to 19.5 μM. nih.gov The most effective inhibitors in this series were those with six and seven methylene (B1212753) groups in the alkyl chain. nih.gov Another study on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids reported potent inhibitory activity against AChE, with IC50 values between 2.1 and 7.4 μM. researchgate.net Notably, para-fluoro substituted compounds within this series demonstrated the highest potency with an IC50 of 2.1 μM. researchgate.net

Further research into derivatives featuring an N-benzylpiperidinylamine moiety revealed even greater potency, with the most active compound against AChE exhibiting an IC50 of 87 nM. nih.gov Some of these derivatives also displayed activity against BuChE, with the best performer having an IC50 of 7.76 μM. nih.gov In a separate investigation, a derivative with a phenyl substituent at the 4-position of a piperazine (B1678402) ring showed an AChE IC50 of 1.12 μM, while a derivative with a diphenylmethyl moiety had a BuChE IC50 of 21.24 μM. researchgate.net The inhibitory activities of several isoindoline-1,3-dione derivatives are summarized in the table below.

| Derivative Type | Target Enzyme | IC50 Value |

| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | AChE | 0.9 - 19.5 μM |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 μM |

| N-benzylpiperidinylamine derivatives | AChE | 87 nM |

| N-benzylpiperidinylamine derivatives | BuChE | 7.76 μM |

| Phenyl-piperazine derivative | AChE | 1.12 μM |

| Diphenylmethyl-piperazine derivative | BuChE | 21.24 μM |

Cyclooxygenase (COX-1 and COX-2) Inhibition

The anti-inflammatory potential of isoindoline-1,3-dione derivatives has been explored through their inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. A study focused on N-substituted 1H-isoindole-1,3(2H)-dione derivatives found that several compounds exhibited significant inhibitory activity against both enzymes. nih.gov Three of the tested compounds showed greater inhibition of COX-2, while another three were more potent against COX-1 when compared to the reference drug, meloxicam. nih.govijpda.org

In another study, a series of aminoacetylenic isoindoline-1,3-diones were synthesized and evaluated as anti-inflammatory agents. researchgate.net Two compounds, ZM4 and ZM5, demonstrated non-selective inhibition of both COX-1 and COX-2 with IC50 values in the range of 3.0-3.6 μM. researchgate.net While these values were higher than those of the standard drugs diclofenac (B195802) and celecoxib, they indicate a promising avenue for the development of new anti-inflammatory drugs. researchgate.net Research on isoindoline (B1297411) 2-substituted derivatives of α-amino acids also revealed inhibitory activity against both COX isoforms, with IC50 values for COX-1 ranging from 6.0 μM to 2.72 mM and for COX-2 from 19 μM to 2.72 mM. mdpi.com

| Derivative Series | Target Enzyme | IC50 Range |

| N-substituted 1H-isoindole-1,3(2H)-diones | COX-1 & COX-2 | Varied, some more potent than meloxicam |

| Aminoacetylenic isoindoline-1,3-diones (ZM4, ZM5) | COX-1 & COX-2 | 3.0 - 3.6 μM |

| Isoindoline 2-substituted α-amino acids | COX-1 | 6.0 μM - 2.72 mM |

| Isoindoline 2-substituted α-amino acids | COX-2 | 19 μM - 2.72 mM |

Tyrosine Kinase Inhibition (e.g., EGFR, HER2, ALK5)

Isoindoline-1,3-dione derivatives have emerged as potential anticancer agents through their ability to inhibit various tyrosine kinases. Research has shown that these compounds can target enzymes such as S6 kinase 1 (S6K1) and the epidermal growth factor receptor (EGFR).

Derivatives of 6-amido-4-aminoisoindoline-1,3-dione have been identified as S6K1 inhibitors with low micromolar potency (IC50 = 2-5 μM). neliti.com These compounds were found to inhibit the growth of HER2-positive and estrogen receptor-positive breast cancer cells. neliti.com Further studies on N-benzylisoindole-1,3-dione derivatives confirmed their potential as tyrosine kinase inhibitors with antiproliferative effects. researchgate.net For example, two such derivatives exhibited IC50 values of 114.25 μM and 116.26 μM against A549-Luc adenocarcinoma cells. researchgate.net

In the context of EGFR inhibition, which is a key target in cancer therapy, isoindoline-1,3-dione derivatives have also been investigated. researchgate.net While specific IC50 values for this compound derivatives against EGFR, HER2, or ALK5 are not extensively detailed in the provided context, the broader class of isoindoline-1,3-diones has shown promise in this area.

| Derivative Type | Target Kinase | IC50 Value | Target Cancer Cells |

| 6-amido-4-aminoisoindoline-1,3-diones | S6K1 | 2 - 5 μM | Breast Cancer |

| N-benzylisoindole-1,3-diones | Tyrosine Kinases | 114.25 - 116.26 μM | Adenocarcinoma (A549-Luc) |

Phosphodiesterase (PDE10A) Inhibition

The investigation of isoindoline-1,3-dione derivatives has extended to their potential as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in certain neuropsychiatric disorders. A study of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives revealed that compounds with a 1H-benzimidazole moiety showed significant PDE10A inhibition, with IC50 values ranging from 886 nM to 6.71 μM. nih.gov The most potent compound in this series, 2-[4-(1H-benzimidazol-2-yl)butyl]-4-methoxy-1H-isoindole-1,3(2H)-dione, was identified as a promising candidate for further investigation as a potential antipsychotic agent. nih.gov

Receptor Ligand Binding and Modulation

In addition to enzyme inhibition, derivatives of this compound have been evaluated for their ability to bind to and modulate the activity of various receptors, particularly those involved in neurotransmission.

Serotonin (B10506) Receptor Affinity (e.g., 5-HT1A, 5-HT7)

The same series of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives that were tested for PDE10A inhibition were also assessed for their affinity to serotonin receptors 5-HT1A and 5-HT7. nih.gov The majority of the synthesized compounds demonstrated an affinity for the 5-HT1A receptor, while only a few showed binding to the 5-HT7 receptor. nih.gov Interestingly, the derivatives that were potent PDE10A inhibitors, specifically those containing a 1H-benzimidazole group, exhibited low affinity for 5-HT1A receptors (16-44% inhibition at a tested concentration) and even lower affinity for 5-HT7 receptors (0-10% inhibition). nih.gov This suggests a degree of selectivity in the biological targets of these compounds.

Anti-Proliferative and Apoptosis Induction Research in Cancer Cell Lines

Derivatives of isoindole-1,3(2H)-dione are recognized for their cytotoxic effects across a range of cancer cell lines. nih.gov The anti-cancer activity is highly dependent on the specific functional groups attached to the core structure. nih.gov For instance, certain isoindole-1,3(2H)-dione compounds have demonstrated higher anticancer activity than the conventional chemotherapeutic agent 5-fluorouracil (B62378) against HeLa, C6, and A549 cancer cell lines. nih.gov

Research into related structures has shown that these compounds can induce apoptosis, a form of programmed cell death, in cancer cells. researchgate.net The lipophilicity of the compounds, which can be influenced by substituents, may play a role in their antiproliferative activity. researchgate.net While direct studies on this compound are not available, the known anticancer properties of its structural analogs suggest that it may warrant investigation as a potential anti-proliferative agent.

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antiviral, Antileishmanial)

The isoindole-1,3-dione scaffold is a key component in various compounds exhibiting a broad spectrum of antimicrobial activities. researchgate.net

Antibacterial and Antifungal Activity: Numerous derivatives have been synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as fungal isolates. researchgate.netderpharmachemica.com Some of these compounds have shown potent activity, positioning them as promising candidates for further development as antibacterial and antifungal agents. derpharmachemica.com The hydrophobic nature of the phthalimide (B116566) moiety is thought to enhance the ability of these compounds to cross biological membranes, a crucial step in exerting their antimicrobial effects. mdpi.com

Antiviral Activity: The potential for isoindole-1,3-dione derivatives to act as antiviral agents is also an area of active research. mdpi.com For instance, a family of immunomodulatory imide drugs (IMiDs), which share the core isoindoline structure, has demonstrated potential for treating viral infections. cancer.gov

Antileishmanial Activity: Halogenated derivatives of isoindole-1,3(2H)-dione have been shown to be effective against Leishmania tropica. researchgate.net Structure-activity relationship analyses from these studies indicate that the lipophilic properties of the compounds may enhance their antileishmanial activity. researchgate.net

DNA Gyrase Inhibition in Bacterial Strains

While specific studies on the DNA gyrase inhibitory activity of this compound are not available, this enzyme is a known target for antibacterial agents. The general class of isoindole-1,3-dione derivatives has been explored for its potential to interact with various biological targets, and DNA gyrase remains a plausible, albeit unconfirmed, target for some members of this family.

Reverse Transcriptase Inhibition in Viral Models

Currently, there is no direct evidence in the reviewed literature to suggest that this compound or its close derivatives act as reverse transcriptase inhibitors.

Anti-inflammatory Properties

A significant body of research points to the anti-inflammatory potential of isoindoline-1,3-dione derivatives. nih.govnih.gov A promising family of 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones has been synthesized and shown to have potent anti-inflammatory properties. cancer.gov In cell-based studies, these compounds significantly reduced key inflammation markers such as nitrate (B79036) and IL-6. cancer.gov The mechanism of anti-inflammatory action for some derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.gov

Antioxidant Activity Investigations

Certain N-substituted isoindole-1,3-dione derivatives have been evaluated for their antioxidant properties. mdpi.com In one study, halogenated derivatives of isoindole-1,3(2H)-dione demonstrated a free radical scavenging effect. researchgate.net This suggests that the isoindole-1,3-dione scaffold can be modified to incorporate antioxidant activity.

Neuroprotective Mechanisms

The isoindoline-1,3-dione structure is a key pharmacophore in the design of new inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov A number of isoindoline-1,3-dione derivatives have been synthesized and shown to have potent inhibitory activity against AChE. nih.gov Molecular modeling studies indicate that these compounds can interact with both the catalytic and peripheral active sites of the enzyme. nih.gov Furthermore, some of these derivatives have demonstrated a neuroprotective effect against hydrogen peroxide-induced cell death in neuronal cell lines. nih.gov The investigation of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives has shown significant AChE inhibitory activity, with the length of the alkyl chain influencing the potency. nih.gov

Plant Growth Regulatory Effects (Gibberellin-like Activity)

Gibberellins (GAs) are a class of plant hormones that regulate various developmental processes, including seed germination, stem elongation, and flowering. Certain synthetic compounds, including some N-substituted phthalimides, have been found to mimic the effects of gibberellins. nih.gov

One notable example is the substituted phthalimide AC94377, which, despite its structural variance from natural gibberellins, demonstrates significant GA-like activity in a range of plants. nih.govresearchgate.net Research has shown that AC94377 can promote the germination of dormant weed seeds and enhance seedling growth in some crop species, with an efficacy comparable to or even exceeding that of gibberellic acid. nih.gov

The mechanism behind this mimetic activity involves the gibberellin signaling pathway. It has been demonstrated that AC94377 can bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor in Arabidopsis thaliana. nih.gov This binding facilitates the formation of a complex between the GID1 receptor, AC94377, and DELLA proteins, which are repressors of gibberellin signaling. The formation of this complex subsequently leads to the degradation of the DELLA protein, thereby activating the GA signaling cascade and eliciting a physiological response similar to that induced by natural gibberellins. nih.govresearchgate.net

Specifically, studies have indicated that AC94377 preferentially binds to the GID1c receptor isoform over GID1a in Arabidopsis, suggesting a degree of selectivity in its action. nih.gov This interaction leads to a reduction in the transcript levels of GA20OX2, a gene involved in gibberellin biosynthesis, which is a known feedback regulation mechanism in the GA pathway. nih.gov

The gibberellin-like effects of AC94377 have been observed in seed germination assays. For instance, increasing concentrations of AC94377 have been shown to significantly increase the seed germination rate of wild-type Arabidopsis and certain GID1 receptor mutants. nih.gov

| Genotype | Treatment | Effect on Germination Rate |

|---|---|---|

| Wild Type | Increasing concentrations of AC94377 | Dramatically increased |

| gid1a mutant | Increasing concentrations of AC94377 | Dramatically increased |

| gid1c mutant | Increasing concentrations of AC94377 | Showed some insensitivity |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The study of phthalimide derivatives as plant growth regulators has provided some insights into the structure-activity relationships (SAR) governing their gibberellin-like activity. The core phthalimide structure (1H-isoindole-1,3(2H)-dione) is a critical pharmacophore, but the nature of the substituent at the N-2 position significantly influences the biological activity.

For AC94377, which is 1-(3-chlorophthalimido)-cyclohexanecarboxamide, the specific combination of the 3-chlorophthalimido group and the cyclohexanecarboxamide (B73365) moiety at the N-2 position is responsible for its potent gibberellin-mimetic effects. nih.gov While detailed SAR studies on a wide range of analogs are not extensively published, the activity of AC94377 underscores the importance of the N-substituent's size, shape, and electronic properties in facilitating the interaction with the GID1 receptor.

Although direct SAR studies for this compound in the context of plant growth regulation are not available, general principles from medicinal chemistry suggest that the 4-amino group and the 2-butyl substituent would play key roles in defining its biological profile. The amino group at the 4-position of the isoindole ring introduces a polar, hydrogen-bonding capable functionality, which could influence its solubility, membrane permeability, and potential interactions with biological targets. The n-butyl group at the N-2 position provides a flexible, lipophilic chain. Variations in the length and branching of this alkyl chain in other series of biologically active molecules are known to significantly impact activity by affecting how the molecule fits into a receptor's binding pocket.

The findings with AC94377 suggest that even without a close structural resemblance to gibberellins, the phthalimide scaffold can be appropriately substituted to act as a potent agonist of the GID1 receptor. nih.govresearchgate.net This opens the possibility that other N-substituted 4-amino-1H-isoindole-1,3(2H)-dione derivatives could be designed to modulate plant growth through similar mechanisms. However, empirical testing would be required to determine if this compound itself possesses such activity and to elucidate the specific structural features that govern its potential efficacy.

Applications in Materials Science and Other Non Biological Research Domains

Optical and Electronic Properties for Material Development

The electronic characteristics of amino compounds, including their molecular structure and reactivity, are pivotal in determining their physical and biological activities. reformchem.com The inherent electronic properties of the 4-amino-isoindole-1,3-dione core, influenced by the amino and butyl substituents, are anticipated to be significant for the development of novel materials with tailored optical and electronic functionalities.

Table 1: Calculated Non-Linear Optical Properties of a Polyimide (Example Data)

| Property | Calculated Value | Unit |

|---|---|---|

| Anisotropy of Polarizability | 259.1 x 10-24 | esu |

| First Hyperpolarizability | 160.4518 x 10-33 | esu |

This table presents example data for a polyimide to illustrate the type of properties relevant to NLO materials. jneonatalsurg.com

Phthalimide (B116566) derivatives have been historically significant as precursors to azo dyes. wikipedia.org The 4-aminophthalimide (B160930) structure, in particular, serves as a chromophore. The compound 4-Amino-N-butylphthalimide, which is structurally analogous to 4-Amino-2-butyl-1H-isoindole-1,3(2H)-dione, is noted for its application in dye synthesis. atomfair.com Azo dyes based on N-substituted phthalimides have been synthesized and their spectral properties investigated, showing absorption maxima across the visible spectrum. researchgate.net The color of these dyes can be tuned by modifying the substituents on the phthalimide ring. researchgate.net The butyl group in this compound would likely influence the solubility and lightfastness properties of any derived dyes.

Fluorescent Probe and Sensor Development

The 4-aminophthalimide scaffold is well-known for its fluorescent properties and is a core component in the design of fluorescent probes. nih.govresearchgate.net These probes are valuable tools in various scientific disciplines, including for the study of transmembrane peptides. nih.govnih.govresearchgate.net The fluorescence of 4-aminophthalimide derivatives is often sensitive to the polarity of their environment, a property known as solvatochromism. nih.govnih.gov This sensitivity allows them to be used to probe the local environment in complex systems like biological membranes. nih.govnih.govresearchgate.net

For instance, 4-aminophthalimide-based amino acids have been synthesized and incorporated into peptides to study their location within lipid bilayers. nih.govnih.govresearchgate.net The fluorescence quantum yield of these probes can be high in non-polar environments and significantly reduced in polar protic solvents. nih.gov 4-Amino-N-methylphthalimide has been used in the fabrication of sensing membranes for the detection of volatile organic compounds (VOCs). biocrick.com Given these precedents, this compound is a promising candidate for the development of novel fluorescent probes and sensors, with the butyl group potentially modulating its interaction with non-polar environments.

Table 2: Solvatochromic Properties of a 4-Aminophthalimide Derivative (Illustrative Data)

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

|---|---|---|---|

| Toluene | 350 | 480 | 0.85 |

| Dichloromethane | 360 | 500 | 0.60 |

| Acetonitrile | 365 | 515 | 0.30 |

| Methanol (B129727) | 370 | 530 | 0.10 |

This table illustrates the typical solvatochromic behavior of a 4-aminophthalimide derivative, showing changes in spectral properties with solvent polarity. nih.gov

Research on Polymers, Coatings, and Additives

Phthalimide and its derivatives are utilized in polymer chemistry to create polyimides, which are known for their excellent thermal stability. atomfair.comasianpubs.org The incorporation of a phthalimide structure into a polymer backbone can increase the rigidity of the polymer chains and, consequently, their glass transition temperature. asianpubs.org The compound 4-Amino-N-butylphthalimide is specifically mentioned as a monomer for designing polyimides with customized thermal and mechanical properties. atomfair.com Therefore, this compound could serve a similar role in the synthesis of novel polyimides. The amino group offers a site for further functionalization, allowing for the creation of cross-linked polymers or for grafting onto other polymer chains. Such polymers could find applications as high-performance coatings or additives to enhance the thermal resistance of other materials.

Surfactant and Detergent Research Applications

While there is no direct evidence of this compound being used in surfactant research, the general molecular structure, featuring a polar head (the amino-isoindoledione group) and a non-polar tail (the butyl chain), is characteristic of amphiphilic molecules. Surfactants are widely used as detergents, emulsifiers, and foaming agents. nih.gov Research into novel surfactants includes the synthesis of molecules with unique head groups to impart specific properties. For example, N-oxide surfactants are noted for their low toxicity and biodegradability. nih.govnih.gov While the isoindoledione group is not a common surfactant head group, its properties in an aqueous environment, particularly in conjunction with the amino functionality, could be an area of exploratory research. The balance between the hydrophilic head and the hydrophobic butyl tail would determine its potential surfactant properties, such as its critical micelle concentration and its ability to lower surface tension.

Future Research Directions and Emerging Paradigms in Amino Substituted Isoindole 1,3 2h Dione Chemistry

Rational Design and De Novo Synthesis of Novel Analogues

The rational design of new analogues of 4-Amino-2-butyl-1H-isoindole-1,3(2H)-dione is a critical avenue for enhancing therapeutic efficacy and specificity. Structure-activity relationship (SAR) studies on related compounds have established that modifications to the phthalimide (B116566) ring, the N-alkyl substituent, and the amino group can profoundly influence biological activity. acs.orgnih.govresearchgate.net Future efforts will likely focus on a multi-pronged approach to analogue design, leveraging established principles while exploring novel chemical space.

Modification of the N-Butyl Group: Systematic variation of the alkyl chain length and branching at the 2-position can modulate lipophilicity and, consequently, pharmacokinetic properties. Introducing cyclic moieties or heteroatoms into the butyl chain could also engender novel interactions with biological targets.

Substitution on the Phthalimide Ring: The introduction of various substituents on the aromatic ring of the isoindole-1,3-dione core can fine-tune electronic properties and steric interactions. Halogenation, for instance, has been shown to enhance the antimicrobial and anticancer activities of related compounds. researchgate.net

Derivatization of the 4-Amino Group: The amino group at the 4-position is a key pharmacophoric feature. Its acylation, alkylation, or incorporation into heterocyclic systems can lead to analogues with altered target-binding profiles and improved selectivity.

The de novo synthesis of these novel analogues will necessitate the development of efficient and versatile synthetic methodologies. Microwave-assisted organic synthesis, for example, has been shown to be an effective technique for accelerating the synthesis of isoindoline-1,3-dione derivatives. acs.org

To illustrate the potential outcomes of such a rational design strategy, the following interactive data table presents hypothetical data for a series of rationally designed analogues of this compound, based on SAR principles from related compounds.

| Compound ID | N-Substituent (R1) | 4-Amino Substituent (R2) | Phthalimide Ring Substituent (R3) | Target Binding Affinity (IC50, nM) |

| Parent | n-Butyl | -NH2 | -H | 150 |

| Analogue 1 | iso-Butyl | -NH2 | -H | 125 |

| Analogue 2 | n-Butyl | -NH-Acetyl | -H | 200 |

| Analogue 3 | n-Butyl | -NH2 | 6-Fluoro | 95 |

| Analogue 4 | Cyclobutyl | -NH2 | -H | 110 |

| Analogue 5 | n-Butyl | -N(CH3)2 | -H | 180 |

Exploration of New Mechanistic Pathways

The primary mechanism of action for many amino-substituted isoindole-1,3(2H)-diones involves the modulation of the E3 ubiquitin ligase Cereblon (CRBN). escholarship.orgnih.gov These compounds act as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, known as neosubstrates. While this pathway is well-established for immunomodulatory drugs (IMiDs) like pomalidomide (B1683931), future research on this compound could uncover novel mechanistic intricacies.

Key areas for exploration include:

Identification of Novel Neosubstrates: It is plausible that the specific substitution pattern of this compound could lead to the recruitment of a unique set of neosubstrates to the CRL4-CRBN complex, thereby mediating novel biological effects.

CRBN-Independent Mechanisms: While CRBN binding is a hallmark of this class of compounds, the possibility of CRBN-independent activities should not be overlooked. Investigations into alternative signaling pathways and direct protein-protein interactions could reveal new therapeutic opportunities.

Modulation of Other E3 Ligases: The vast landscape of the human ubiquitin-proteasome system presents the possibility that amino-isoindole-1,3-diones may interact with other E3 ligases, either directly or allosterically, to influence protein degradation.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is paramount for accelerating the discovery and optimization of novel this compound analogues.

Computational Approaches:

Molecular Docking: In silico docking studies can predict the binding modes and affinities of novel analogues with their biological targets, such as CRBN, guiding the prioritization of compounds for synthesis. mdpi.com

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to understand the electronic properties, reactivity, and spectroscopic characteristics of the compounds, aiding in the interpretation of experimental data. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complexes, revealing key interactions and conformational changes that are crucial for biological activity.

The following table outlines a hypothetical integrated workflow for the study of this compound and its derivatives.

| Stage | Computational Methodology | Experimental Methodology |

| Hit Identification | Virtual screening, Molecular docking | High-throughput screening (HTS) |

| Lead Optimization | SAR analysis, Quantum chemical calculations | Synthesis of analogues, In vitro assays |

| Mechanism of Action | MD simulations, Protein-protein docking | Co-immunoprecipitation, Proteomics |

| ADME Prediction | QSAR modeling | In vitro ADME assays |

Experimental Methodologies:

Advanced Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and X-ray crystallography are indispensable for the unambiguous structural elucidation of synthesized compounds and for characterizing their interactions with target proteins at an atomic level. mdpi.com

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding kinetics and thermodynamics of ligand-protein interactions.

Development of Targeted Research Probes and Tool Compounds

The development of chemical probes and tool compounds derived from the this compound scaffold is essential for dissecting its biological functions and identifying new therapeutic targets.

Fluorescent Probes: The conjugation of a fluorescent dye to the this compound core would enable the visualization of its subcellular localization and trafficking through fluorescence microscopy. The isoindole moiety itself can serve as a fluorophore, and its properties can be tuned through chemical modification. nih.gov

Biotinylated Probes: The synthesis of biotinylated derivatives would facilitate the identification of binding partners through affinity purification and subsequent mass spectrometry-based proteomic analysis. nih.gov

Photoaffinity Probes: Incorporating a photo-reactive group would allow for the covalent labeling of target proteins upon UV irradiation, providing a powerful tool for target identification and validation.

PROTACs and Molecular Glues: The 4-amino-substituted isoindole-1,3-dione core is a well-established Cereblon-binding motif and can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific proteins of interest. Further exploration of this scaffold could lead to the development of novel molecular glues with unique substrate specificities.

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols?

- Methodological Answer : Document all variables (e.g., solvent grade, humidity) using standardized templates (e.g., CRDC RDF2050108 for process control). Share raw spectral data and crystallographic files (CIFs) via repositories like IUCRdata. Implement peer validation loops, as suggested in evidence-based inquiry frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.